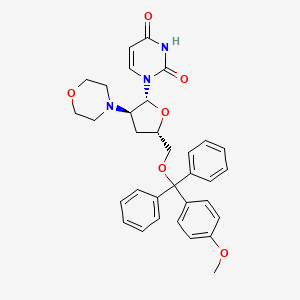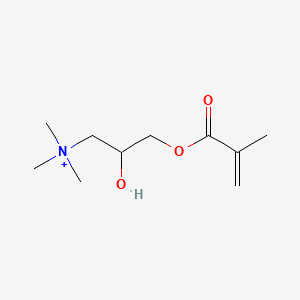
Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate typically involves multiple steps. One common method starts with the esterification of the corresponding amino acid derivative, followed by the protection of the amine group using tert-butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial for the stepwise synthesis of complex molecules, as it prevents unwanted side reactions and ensures the integrity of the final product .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: Another amino acid derivative with a similar Boc protection group.
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid: An alanine derivative with a Boc group.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: A compound with a similar structure but different functional groups.
Uniqueness
What sets Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate apart is its specific combination of functional groups, which makes it highly versatile in synthetic chemistry. The presence of both hydroxyl and Boc-protected amine groups allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
41938-15-2 |
|---|---|
Molecular Formula |
C13H24N2O6 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]butanoate |
InChI |
InChI=1S/C13H24N2O6/c1-7(14-12(19)21-13(3,4)5)10(17)15-9(8(2)16)11(18)20-6/h7-9,16H,1-6H3,(H,14,19)(H,15,17) |
InChI Key |
XTHVBHJPBQMZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


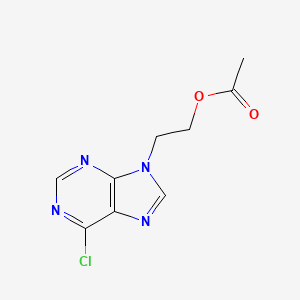
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
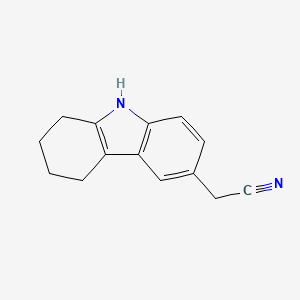
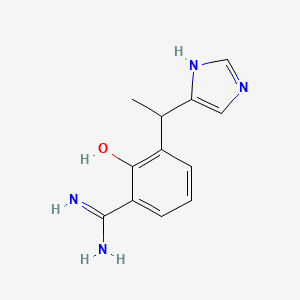
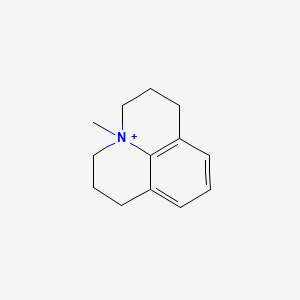
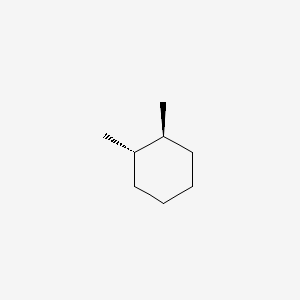
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
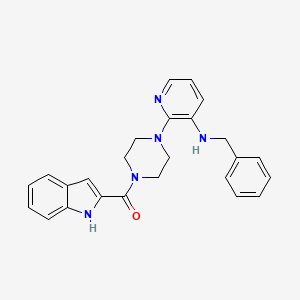
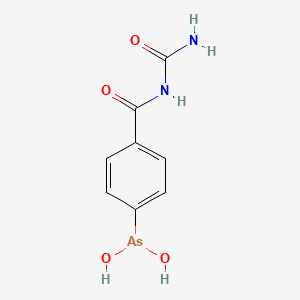
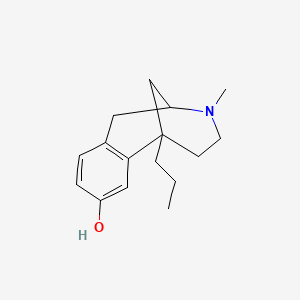
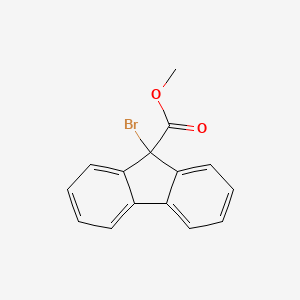
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
